1-(3-Methoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine
CAS No.:
Cat. No.: VC10951328
Molecular Formula: C20H26N2OS
Molecular Weight: 342.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H26N2OS |
|---|---|
| Molecular Weight | 342.5 g/mol |
| IUPAC Name | 1-[(3-methoxyphenyl)methyl]-4-[(4-methylsulfanylphenyl)methyl]piperazine |
| Standard InChI | InChI=1S/C20H26N2OS/c1-23-19-5-3-4-18(14-19)16-22-12-10-21(11-13-22)15-17-6-8-20(24-2)9-7-17/h3-9,14H,10-13,15-16H2,1-2H3 |
| Standard InChI Key | WWTNCOWVNRUMTB-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)CN2CCN(CC2)CC3=CC=C(C=C3)SC |
| Canonical SMILES | COC1=CC=CC(=C1)CN2CCN(CC2)CC3=CC=C(C=C3)SC |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The compound features a piperazine core—a six-membered ring containing two nitrogen atoms at opposite positions—substituted at the 1- and 4-positions with distinct benzyl groups. The 3-methoxybenzyl substituent introduces an electron-donating methoxy group at the meta position of the aromatic ring, while the 4-(methylsulfanyl)benzyl group contributes a sulfur-containing methylthio moiety at the para position. This asymmetry creates a dipole moment across the molecule, potentially enhancing its interaction with hydrophobic pockets in biological targets .
The methoxy group () increases the electron density of the adjacent benzene ring, facilitating π-π stacking interactions with aromatic residues in proteins. Conversely, the methylsulfanyl group () provides moderate lipophilicity, which may improve membrane permeability. The piperazine ring itself adopts a chair conformation in solution, with the benzyl groups occupying equatorial positions to minimize steric strain.
Table 1: Molecular Descriptors of 1-(3-Methoxybenzyl)-4-[4-(Methylsulfanyl)benzyl]piperazine
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.5 g/mol |
| IUPAC Name | 1-[(3-Methoxyphenyl)methyl]-4-[(4-methylsulfanylphenyl)methyl]piperazine |
| SMILES | COC1=CC=CC(=C1)CN2CCN(CC2)CC3=CC=C(C=C3)SC |
| Topological Polar Surface Area | 45.3 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
Synthesis and Analytical Characterization
Synthetic Routes
The synthesis of 1-(3-methoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine typically involves sequential alkylation of the piperazine ring. A plausible pathway begins with the mono-alkylation of piperazine using 3-methoxybenzyl chloride, followed by purification of the intermediate 1-(3-methoxybenzyl)piperazine. Subsequent reaction with 4-(methylsulfanyl)benzyl bromide introduces the second substituent. Alternative methods may employ nucleophilic aromatic substitution or reductive amination, though these are less commonly reported for asymmetrically disubstituted piperazines.
Key challenges include controlling regioselectivity to prevent polysubstitution and optimizing reaction conditions to minimize side products. Catalytic systems such as potassium carbonate in dimethylformamide (DMF) or phase-transfer catalysts have been used in analogous syntheses to enhance yields.
Analytical Validation
Structural confirmation relies on spectroscopic and chromatographic techniques:
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Nuclear Magnetic Resonance (NMR): NMR spectra typically show singlet peaks for the methoxy protons (~δ 3.75 ppm) and methylsulfanyl group (~δ 2.45 ppm), with complex splitting patterns for the piperazine and benzyl protons.
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High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) spectra confirm the molecular ion peak at m/z 343.1815 (calculated for ) .
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X-ray Crystallography: While no crystallographic data exists for this specific compound, related piperazine derivatives exhibit bond lengths of 1.45–1.50 Å for C-N bonds in the ring .
Hypothetical Biological Activities and Mechanisms
Antimicrobial and Antiviral Applications
The methylsulfanyl moiety is a common feature in antibiotics like sulfamethoxazole, which inhibits dihydrofolate reductase. This compound may similarly disrupt bacterial folate synthesis, though empirical data is lacking . Piperazine scaffolds also show activity against HIV-1 by blocking viral entry or integration, as demonstrated by derivatives with EC values <10 nM .
Table 2: Comparative Bioactivity of Selected Piperazine Derivatives
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